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Compound of Interest

Compound Name: Phenazolam

Cat. No.: B1607561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Phenazolam is a potent benzodiazepine derivative intended for research and

forensic applications only. It is not approved for medical use in humans.[1][2] All experiments

should be conducted in accordance with local regulations and institutional guidelines for

handling research chemicals and controlled substances.

Application Notes
Introduction
Phenazolam (also known as Clobromazolam) is a triazolo-benzodiazepine derivative first

synthesized in the early 1980s.[1][3] Structurally, it is the 2-chloro derivative of bromazolam and

is related to internationally controlled substances like phenazepam and triazolam.[4] As a novel

or "designer" benzodiazepine, it has gained attention within the research and forensic

communities.[2] Its potent sedative and hypnotic properties make it a valuable, albeit powerful,

tool for investigating the GABAergic system, particularly the function and modulation of γ-

aminobutyric acid type A (GABA-A) receptors in the central nervous system (CNS).[3] These

notes provide an overview of its mechanism of action, pharmacological properties, and

potential applications in neuroscience research.

Physicochemical Properties
Phenazolam's structure includes a bromine substituent at the R8 position and a 2-chlorophenyl

ring at R6, which contributes to its high potency.[5]
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Property Value Reference

Systematic Name

8-bromo-6-(2-chlorophenyl)-1-

methyl-4H-[5][6][7]triazolo[4,3-

a][5][7]benzodiazepine

[5]

Molecular Formula C₁₇H₁₂BrClN₄ [5]

Molecular Weight 387.7 g/mol [5]

Physical State Solid [5]

Solubility
DMSO: 20 mg/ml; DMF: 30

mg/ml; Ethanol: 10 mg/ml
[8]

Mechanism of Action
Like all benzodiazepines, phenazolam exerts its effects by acting as a positive allosteric

modulator of the GABA-A receptor.[5] The GABA-A receptor is a pentameric ligand-gated ion

channel, primarily permeable to chloride ions (Cl⁻), and is the main inhibitory neurotransmitter

receptor in the CNS.[9][10]

Binding: Phenazolam binds to a specific site on the GABA-A receptor, known as the

benzodiazepine binding site, which is located at the interface between the α and γ subunits.

[5][9]

Modulation: This binding does not open the channel directly but enhances the effect of the

endogenous ligand, GABA. It increases the frequency of the Cl⁻ channel opening in

response to GABA binding.[11]

Neuronal Inhibition: The increased influx of Cl⁻ ions leads to hyperpolarization of the

neuron's membrane potential, making it less likely to fire an action potential. This potentiation

of GABA's inhibitory effect results in the characteristic CNS depressant effects of

benzodiazepines.[11]
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Fig 1: Phenazolam's Mechanism of Action at the GABA-A Receptor.

Pharmacological Profile
Direct pharmacokinetic and pharmacodynamic data for phenazolam are scarce in peer-

reviewed literature. The following data are largely inferred from structurally similar triazolo-

benzodiazepines and related compounds like phenazepam.[5]
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Parameter Inferred Value / Profile Notes & References

Receptor Affinity

High affinity for the

benzodiazepine site on GABA-

A receptors.

The triazole ring enhances

affinity compared to classical

benzodiazepines.[5]

Potency (EC₅₀)

Potent; Phenazepam EC₅₀: 6.1

± 0.8 nM (on GABA-activated

currents).

Phenazolam is considered

highly potent, with anecdotal

reports suggesting it is

approximately twice as potent

as alprazolam.[3][6]

Absorption
Likely rapid gastrointestinal

uptake.

Similar designer

benzodiazepines show peak

plasma concentrations within

2-4 hours.[5]

Distribution High protein binding (>90%).

Leads to prolonged tissue

retention and a long duration

of action.[5][11]

Metabolism
Presumed hepatic oxidation

via CYP3A4/5 enzymes.

May generate active

metabolites, similar to other

benzodiazepines.[5]

Elimination Half-Life
Expected to be long (>24

hours).

Halogen substituents (Br, Cl)

likely delay hepatic clearance,

increasing the risk of

accumulation.[5]

Applications in Neuroscience Research
Phenazolam's potent action on the GABA-A receptor makes it a suitable tool for:

Probing GABA-A Receptor Subtypes: Investigating the functional roles of different GABA-A

receptor subunit compositions (e.g., α1 vs. α2) in mediating sedation and anxiolysis.[5]

Models of Anxiety and Sedation: Inducing anxiolytic or sedative states in animal models to

study the underlying neural circuits.
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Drug Discovery: Serving as a reference compound in high-throughput screening assays for

novel GABA-A receptor modulators.

Tolerance and Dependence Studies: Researching the molecular mechanisms of

benzodiazepine tolerance, such as receptor downregulation, and withdrawal phenomena.[5]

Experimental Protocols
Protocol 1: In Vitro GABA-A Receptor Binding Assay
This protocol determines the binding affinity (Ki) of phenazolam for the benzodiazepine site on

the GABA-A receptor using competitive radioligand binding.

Materials:

Phenazolam

[³H]Flunitrazepam (Radioligand)

Diazepam (non-labeled competitor for non-specific binding)

Rat or mouse whole brain tissue (or specific regions like the cortex)

Binding Buffer: 50 mM Tris-HCl, pH 7.4

Scintillation vials and cocktail

Glass fiber filters (e.g., Whatman GF/B)

Filtration manifold and vacuum pump

Methodology:

Membrane Preparation: a. Homogenize brain tissue in ice-cold binding buffer. b. Centrifuge

at 1,000 x g for 10 min at 4°C to remove nuclei and debris. c. Centrifuge the supernatant at

40,000 x g for 20 min at 4°C. d. Resuspend the resulting pellet (crude membrane fraction) in

fresh buffer and repeat the centrifugation step. e. Resuspend the final pellet in a known

volume of binding buffer and determine protein concentration (e.g., via Bradford assay).
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Binding Assay: a. Prepare serial dilutions of phenazolam (e.g., 0.1 nM to 10 µM). b. In

reaction tubes, combine:

100 µL of binding buffer (for total binding) OR 100 µL of 10 µM Diazepam (for non-specific
binding) OR 100 µL of phenazolam dilution.
100 µL of [³H]Flunitrazepam (final concentration ~1 nM).
100 µL of the membrane preparation (final concentration ~100-200 µg protein). c. Incubate
tubes at 4°C for 60 minutes.

Filtration and Counting: a. Rapidly terminate the reaction by filtering the contents of each

tube through a glass fiber filter using a vacuum manifold. b. Wash each filter three times with

4 mL of ice-cold binding buffer. c. Place filters in scintillation vials, add 5 mL of scintillation

cocktail, and vortex. d. Measure radioactivity (in disintegrations per minute, DPM) using a

liquid scintillation counter.

Data Analysis: a. Calculate specific binding = Total Binding - Non-specific Binding. b. Plot the

percentage of specific binding against the log concentration of phenazolam. c. Determine

the IC₅₀ (concentration of phenazolam that inhibits 50% of specific [³H]Flunitrazepam

binding) using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff

equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

Protocol 2: In Vivo Assessment of Anxiolytic Activity
(Elevated Plus Maze)
The Elevated Plus Maze (EPM) is a standard behavioral test for assessing anxiety-like

behavior in rodents. Anxiolytic compounds like phenazolam are expected to increase the time

spent in the open arms of the maze.
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Fig 2: Experimental Workflow for the Elevated Plus Maze (EPM) Assay.

Materials:

Elevated Plus Maze apparatus

Adult male mice or rats

Phenazolam

Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)

Video tracking software

Methodology:
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Animal Preparation: a. Acclimate animals to the housing facility for at least one week before

testing. b. On the test day, move animals to the testing room and allow them to habituate for

at least 60 minutes.

Drug Administration: a. Prepare solutions of phenazolam at desired doses and a vehicle

control. b. Administer phenazolam or vehicle via intraperitoneal (i.p.) injection. A typical

waiting period before testing is 30 minutes. c. Assign animals randomly to treatment groups

(e.g., Vehicle, Phenazolam 0.1 mg/kg, Phenazolam 1.0 mg/kg).

EPM Test: a. Place the animal in the center of the maze, facing one of the open arms. b.

Allow the animal to explore the maze freely for 5 minutes. c. Record the session using an

overhead camera for later analysis. d. After each trial, clean the maze thoroughly with 70%

ethanol to remove olfactory cues.

Data Analysis: a. Use video tracking software or manual scoring to measure:

Time spent in the open arms.
Time spent in the closed arms.
Number of entries into the open arms.
Number of entries into the closed arms.
Total distance traveled (as a measure of locomotor activity). b. Calculate the percentage of
time spent in open arms: (Time in Open / (Time in Open + Time in Closed)) * 100. c.
Compare treatment groups using appropriate statistical tests (e.g., ANOVA followed by
post-hoc tests). An increase in the percentage of time spent in the open arms without a
significant change in total distance traveled indicates an anxiolytic effect.

Protocol 3: Sample Preparation for LC-QTOF-MS
Analysis
This protocol outlines a liquid-liquid extraction (LLE) method for isolating phenazolam from

plasma for subsequent analysis, based on established forensic procedures.[12]

Materials:

Plasma samples

Internal standard (e.g., Diazepam-d5)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1607561?utm_src=pdf-body
https://www.benchchem.com/product/b1607561?utm_src=pdf-body
https://www.benchchem.com/product/b1607561?utm_src=pdf-body
https://www.benchchem.com/product/b1607561?utm_src=pdf-body
https://www.benchchem.com/product/b1607561?utm_src=pdf-body
https://www.cfsre.org/images/monographs/Phenazolam-120622-CFSRE-Toxicology-Report.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ammonium formate buffer (pH 3.0)

Extraction solvent (e.g., a mixture of organic solvents like ethyl acetate/hexane)

Centrifuge tubes

Vortex mixer and centrifuge

Solvent evaporator (e.g., nitrogen stream)

Reconstitution solvent (e.g., mobile phase)

Methodology:

Sample Preparation: a. To 100 µL of plasma in a centrifuge tube, add 10 µL of the internal

standard solution. b. Add 500 µL of ammonium formate buffer and vortex briefly.

Liquid-Liquid Extraction: a. Add 2 mL of the extraction solvent to the tube. b. Vortex

vigorously for 2 minutes to ensure thorough mixing. c. Centrifuge at 3,000 x g for 5 minutes

to separate the aqueous and organic layers.

Evaporation and Reconstitution: a. Carefully transfer the upper organic layer to a clean tube.

b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. c.

Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 95% Mobile Phase

A: 5% Mobile Phase B).

Analysis: a. Transfer the reconstituted sample to an autosampler vial. b. Inject a defined

volume (e.g., 10 µL) into the LC-QTOF-MS system for analysis.[12] The system parameters

should be optimized for the detection of phenazolam (Exact Mass [M+H]⁺: 387.0007).[2]
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Fig 3: Logical Flow from Phenazolam's Structure to its Effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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